molecular formula C12H13ClO3 B6249857 ethyl 4-(4-chlorophenyl)-2-oxobutanoate CAS No. 83402-92-0

ethyl 4-(4-chlorophenyl)-2-oxobutanoate

Cat. No. B6249857
CAS RN: 83402-92-0
M. Wt: 240.7
InChI Key:
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Description

Ethyl 4-(4-chlorophenyl)-2-oxobutanoate, also known as ethyl 4-chloro-2-oxobutyrate, is a synthetic compound with a wide range of applications in research, industry, and medicine. It is a white crystalline solid with a melting point of 67°C and a boiling point of 155°C. It is soluble in organic solvents and has a molecular weight of 223.6 g/mol. The compound is used as a reagent, catalyst, and in pharmaceuticals and agrochemicals. It is also used in the synthesis of various organic compounds and in the production of various dyes and pigments.

Scientific Research Applications

Ethyl 4-chloro-2-oxobutyrate has a wide range of applications in scientific research. It is used as a reagent in the synthesis of various organic compounds and in the production of various dyes and pigments. It is also used as a catalyst in the synthesis of pharmaceuticals and agrochemicals. The compound is also used in the synthesis of polymers, including polyurethanes, polyamides, and polycarbonates.

Mechanism of Action

The mechanism of action of ethyl 4-(4-chlorophenyl)-2-oxobutanoate 4-chloro-2-oxobutyrate is not yet fully understood. However, it is known that the compound acts as a reagent and catalyst in the synthesis of various organic compounds. It is also known to act as a nucleophile in the reaction of organic compounds and to form complexes with metal ions.
Biochemical and Physiological Effects
The biochemical and physiological effects of ethyl 4-(4-chlorophenyl)-2-oxobutanoate 4-chloro-2-oxobutyrate are not yet fully understood. However, it is known that the compound is not toxic and is not known to have any adverse effects on humans or animals.

Advantages and Limitations for Lab Experiments

The advantages of using ethyl 4-(4-chlorophenyl)-2-oxobutanoate 4-chloro-2-oxobutyrate in laboratory experiments include its low cost, its stability in aqueous solutions, and its wide range of applications. The main limitation of the compound is that it is not very soluble in water, which can limit its use in certain experiments.

Future Directions

The potential future directions for the use of ethyl 4-(4-chlorophenyl)-2-oxobutanoate 4-chloro-2-oxobutyrate include its use in the synthesis of new organic compounds and polymers, its use as a catalyst in the synthesis of pharmaceuticals and agrochemicals, and its use in the synthesis of dyes and pigments. Additionally, further research is needed to better understand the biochemical and physiological effects of the compound.

Synthesis Methods

Ethyl 4-chloro-2-oxobutyrate can be synthesized by a number of methods. The most common method is the reaction of 4-chlorophenol with ethyl 4-(4-chlorophenyl)-2-oxobutanoate alcohol in the presence of sulfuric acid. The reaction is exothermic and proceeds in two steps. In the first step, the 4-chlorophenol is reacted with ethyl 4-(4-chlorophenyl)-2-oxobutanoate alcohol to form an ester, and in the second step, the ester is hydrolyzed to form ethyl 4-(4-chlorophenyl)-2-oxobutanoate 4-chloro-2-oxobutyrate. The reaction can also be carried out in the presence of a base, such as sodium hydroxide, which catalyzes the hydrolysis of the ester.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 4-(4-chlorophenyl)-2-oxobutanoate involves the reaction of ethyl acetoacetate with 4-chlorobenzaldehyde in the presence of a base to form ethyl 4-(4-chlorophenyl)-2-hydroxybutanoate, which is then dehydrated to form the final product.", "Starting Materials": [ "Ethyl acetoacetate", "4-chlorobenzaldehyde", "Base (e.g. sodium hydroxide)", "Solvent (e.g. ethanol)" ], "Reaction": [ "Step 1: Ethyl acetoacetate is reacted with 4-chlorobenzaldehyde in the presence of a base (e.g. sodium hydroxide) and a solvent (e.g. ethanol) to form ethyl 4-(4-chlorophenyl)-2-hydroxybutanoate.", "Step 2: Ethyl 4-(4-chlorophenyl)-2-hydroxybutanoate is dehydrated using a dehydrating agent (e.g. sulfuric acid) to form ethyl 4-(4-chlorophenyl)-2-oxobutanoate, the final product." ] }

CAS RN

83402-92-0

Product Name

ethyl 4-(4-chlorophenyl)-2-oxobutanoate

Molecular Formula

C12H13ClO3

Molecular Weight

240.7

Purity

95

Origin of Product

United States

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